- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),
Cas no 93379-49-8 ((+)-TADDOL)
(+)-TADDOL structure
Product Name:(+)-TADDOL
CAS No:93379-49-8
MF:C31H30O4
MW:466.567509174347
MDL:MFCD00010079
CID:61625
PubChem ID:24856047
Update Time:2024-10-26
(+)-TADDOL Chemical and Physical Properties
Names and Identifiers
-
- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (+)-Taddol
- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
- (+)-(4S,5S)-TADDOL
- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
- (S)-iPr-PyBox
- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
- (S,S)-ip-pybox
- (S,S)-Pri-Pybox
- (S,S)-Pybox-i-Pr
- (S,S)-TADDOL
- ?(+)-Taddol
- [(S,S)-i-Pr-Pybox]
- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- C31H30O4
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
- (S,s)
- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
- (+)-Taddol I
- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-Taddol
- (S)-Taddol
- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- SCHEMBL4383952
- B2048
- T71474
- DTXSID701317964
- CS-W013767
- AS-11054
- A1-24353
- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- AKOS016842871
- MFCD00010079
- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
- 93379-49-8
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- (+)-TADDOL
-
- MDL: MFCD00010079
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
- InChI Key: OWVIRVJQDVCGQX-NSOVKSMOSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
- BRN: 4724097
Computed Properties
- Exact Mass: 466.21400
- Monoisotopic Mass: 466.21440943g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9
- Surface Charge: 0
- XLogP3: 5.2
Experimental Properties
- Color/Form: Powder
- Density: 1.2
- Melting Point: 194.0 to 198.0 deg-C
- Boiling Point: 633.2 ℃ at 760 mmHg
- Flash Point: 336.718℃
- Refractive Index: 1.615
- PSA: 58.92000
- LogP: 5.37870
- Specific Rotation: -62.6 º (c=1 in chloroform)
- Optical Activity: [α]19/D +67°, c = 1 in chloroform
- Solubility: Not determined
(+)-TADDOL Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
(+)-TADDOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264997-1G |
(+)-TADDOL |
93379-49-8 | 97% | 1G |
¥737.47 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |
(+)-TADDOL |
93379-49-8 | 98% | 1g |
215CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-200mg |
(+)-TADDOL |
93379-49-8 | 98% | 200mg |
72CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 25g |
¥1,128.00 | 2022-10-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2048-5G |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | >97.0%(HPLC) | 5g |
¥850.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-1g |
(+)-TADDOL |
93379-49-8 | 97% | 1g |
¥46 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |
(+)-TADDOL |
93379-49-8 | 97% | 5g |
¥149 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-250mg |
(+)-TADDOL |
93379-49-8 | 97% | 250mg |
¥27 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-200mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 200mg |
¥37.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-250mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 250mg |
¥45.00 | 2022-10-10 |
(+)-TADDOL Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux
1.2 -
1.2 -
Reference
- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,
Production Method 3
Reaction Conditions
Reference
- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392
Production Method 4
Reaction Conditions
Reference
- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094
Production Method 5
Reaction Conditions
Reference
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
Production Method 6
Reaction Conditions
Reference
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885
Production Method 7
Reaction Conditions
Reference
- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28
Production Method 8
Reaction Conditions
Reference
- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
Reference
- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819
Production Method 10
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
Reference
- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443
Production Method 11
Reaction Conditions
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux
Reference
- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt
Reference
- Chiral hydride complexes, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Production Method 14
Reaction Conditions
Reference
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Production Method 15
Reaction Conditions
Reference
- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41
Production Method 16
Reaction Conditions
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
Reference
- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992
Production Method 17
Reaction Conditions
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
Reference
- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021
(+)-TADDOL Raw materials
- Allylmagnesium chloride
- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide
- (+)-Diethyl L-tartrate
- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester
- Phenylmagnesium chloride
- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- (+)-TADDOL
- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-
- 2,2-Dimethoxypropane
- Benzaldehyde
- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
(+)-TADDOL Preparation Products
(+)-TADDOL Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93379-49-8)(+)-TADDOL
Order Number:A844577
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):444.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:93379-49-8)4S,5S)-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯基甲醇)
Order Number:LE5485128
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com
(+)-TADDOL Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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